4-(3-Bromo-2-methylpropyl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO and a molecular weight of 303.04 g/mol . It is a morpholine derivative, characterized by the presence of a brominated alkyl chain attached to the nitrogen atom of the morpholine ring. This compound is typically found in a powder form and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves the bromination of 2-methylpropylmorpholine. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the desired position on the alkyl chain. The reaction can be carried out using bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine compounds .
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-methylpropyl)morpholine hydrobromide
- 4-(3-Iodo-2-methylpropyl)morpholine hydrobromide
- 4-(3-Fluoro-2-methylpropyl)morpholine hydrobromide
Uniqueness
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological interactions, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-(3-bromo-2-methylpropyl)morpholine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUHSPFTYHZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.